O-(4-bromophenyl)hydroxylamine hydrochloride
Description
O-(4-Bromophenyl)hydroxylamine hydrochloride (CAS: 1007570-12-8) is an organobromine compound with the molecular formula C₆H₇BrClNO and a molecular weight of 224.48 g/mol . It is a hydroxylamine derivative where the hydroxylamino group (-ONH₂) is substituted at the para position of a bromophenyl ring. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of oximes, nitrones, and other nitrogen-containing heterocycles . Its purity (≥95%) and stability under standard storage conditions make it a reliable building block for pharmaceutical and materials science research .
Properties
CAS No. |
1007570-12-8 |
|---|---|
Molecular Formula |
C6H7BrClNO |
Molecular Weight |
224.5 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
O-(4-Bromophenyl)hydroxylamine hydrochloride is widely used as a reducing agent and an alkylating agent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of complex organic molecules.
- Example Reaction : It can be used to synthesize N-substituted amidoximes from secondary amides, demonstrating its versatility in creating nitrogen-containing compounds .
Chemical Analysis
The compound serves as a reagent in chemical analysis, particularly for the detection and quantification of carbonyl compounds. Its strong nucleophilic nature makes it effective for derivatization processes that enhance the detectability of analytes during chromatographic techniques.
- HPLC Applications : this compound is utilized in High-Performance Liquid Chromatography (HPLC) for the derivatization of reducing sugars, improving ultraviolet (UV) absorption detection capabilities .
Biological Applications
Recent studies have explored the potential biological applications of this compound, particularly in pharmacology:
- Antioxidant Properties : Research indicates that hydroxylamines may exhibit antioxidant properties, which could be leveraged in developing therapeutic agents .
- Plant Growth Regulation : Some studies suggest that derivatives of hydroxylamines could act as plant growth regulators, enhancing agricultural productivity .
Case Study 1: Synthesis of N-Substituted Amidoximes
A study demonstrated a one-pot synthesis of N-substituted amidoximes using this compound. The method showcased high yields and mild reaction conditions, emphasizing the compound's utility in synthetic organic chemistry .
Case Study 2: HPLC Derivatization of Reducing Sugars
In analytical chemistry, this compound was successfully applied to derivatize reducing sugars for HPLC analysis. This application highlighted its effectiveness as a UV chromophore, significantly enhancing detection sensitivity .
Mechanism of Action
The mechanism by which O-(4-bromophenyl)hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Example :
Key Variations :
- Electron-deficient benzyl bromides (e.g., pentafluoro) may require longer reaction times due to reduced nucleophilicity .
- Sterically hindered derivatives (e.g., cyclopropylmethyl) necessitate optimized temperatures to avoid side reactions .
Physical Properties and Stability
- Stability : Bromine’s bulkiness may confer greater stability to hydrolysis compared to smaller halogens (e.g., Cl, F) .
- Solubility: Methoxy-substituted derivatives exhibit better solubility in methanol, while halogenated analogs may require DMF or DMSO .
Reactivity Comparison
- Nucleophilic Reactions : Bromophenyl and chlorobenzyl derivatives react faster with carbonyl compounds than methoxy analogs due to stronger electron-withdrawing effects .
- Thermal Stability: Fluorinated derivatives (e.g., pentafluorobenzyl) decompose at higher temperatures (mp ~215°C) compared to non-fluorinated analogs .
Biological Activity
O-(4-Bromophenyl)hydroxylamine hydrochloride, with the CAS number 40780-59-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including its implications in medicinal chemistry.
- Molecular Formula : CHBrClNO
- Molecular Weight : 238.51 g/mol
- Structure : The compound features a hydroxylamine functional group attached to a brominated phenyl ring, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine in the presence of hydrochloric acid. This method has been reported to yield high purity and good yields of the desired product .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of hydroxylamines exhibit significant antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating that O-(4-bromophenyl)hydroxylamine may possess similar properties .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Derivatives with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, compounds with hydroxylamine moieties have been reported to affect tubulin polymerization, which is crucial for cancer cell division .
Case Studies
- Antibacterial Activity : A study tested a series of hydroxylamine derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications increased their antibacterial potency significantly.
- Anticancer Efficacy : In vitro studies on leukemia cell lines demonstrated that compounds similar to O-(4-bromophenyl)hydroxylamine induced apoptosis through caspase activation, highlighting their potential as anticancer agents.
Data Tables
Q & A
Q. Why might antimicrobial activity results vary across studies using derivatives of this compound?
- Methodological Answer :
- Strain Variability : Test against standardized microbial strains (e.g., ATCC) with controlled inoculum sizes (1×10⁶ CFU/mL).
- Solvent Effects : Use DMSO at ≤1% v/v to avoid solvent toxicity masking antibacterial activity .
Safety and Regulatory Considerations
-
Key Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
